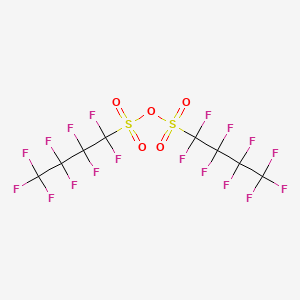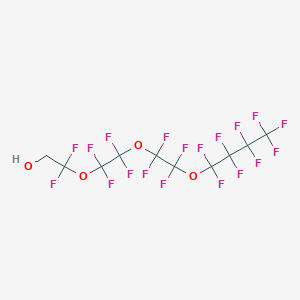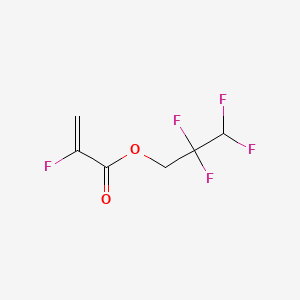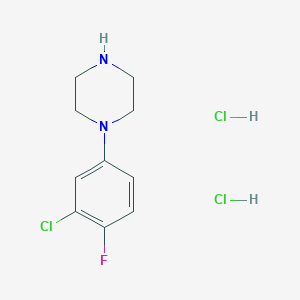
全氟丁烷磺酸酐
描述
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride is an organic chemical compound with the molecular formula C4HF9O3S . It is also known by other names such as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid and NONAFLUORO-1-BUTANESULFONIC ACID .
Synthesis Analysis
Nonafluorobutane-1-sulphonic acid can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in acetonitrile/water .Molecular Structure Analysis
The molecular structure of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride consists of 4 carbon atoms, 1 hydrogen atom, 9 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride (NfF) is a versatile compound in organic synthesis. It can be used as a fluoride source for the nucleophilic introduction of fluorine, but it is also frequently applied as a sulfonylation reagent generating intermediates with strong withdrawing perfluorinated alkyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride include a density of 1.811 g/mL at 25 °C, a boiling point of 112-114 °C14 mm Hg, and a refractive index of n20/D 1.3230 .科学研究应用
(CF3(CF2)3SO2)2O(CF_3(CF_2)3SO_2)_2O(CF3(CF2)3SO2)2O
, 是一种用途广泛的化合物,应用于各种科学研究领域。以下是该化合物六种独特应用的全面分析:氟化化合物的合成
全氟丁烷磺酸酐: 被用作合成各种氟化有机化合物的先驱。 由于其高氟含量,它在将氟原子引入有机分子方面特别有用,这可以显着改变其化学和物理性质 {_svg_1}.
药物研究
在药物研究中,全氟丁烷磺酸酐可用于创建药物化合物的氟化类似物。 这些氟化衍生物通常表现出增强的代谢稳定性、改善的生物利用度和选择性靶向能力 .
材料科学
该化合物在开发新材料方面发挥着重要作用,尤其是在聚合物化学领域。 它可以用来将氟化侧链引入聚合物,从而产生具有优异的耐溶剂、酸和碱性能的材料 .
催化
全氟丁烷磺酸酐: 在各种化学反应中充当催化剂或催化剂前体。 其强大的吸电子性质可以增强某些反应物的反应活性,使其在催化过程中具有价值 .
表面改性
该酸酐用于材料的表面改性,以赋予其疏水性和疏油性。 氟化链可以形成阻止水和油的屏障,这对创建自清洁表面很有帮助 .
分析化学
在分析化学中,全氟丁烷磺酸酐用于光谱分析技术(如核磁共振和质谱)中的衍生化。 这提高了各种化合物的检测和定量 .
安全和危害
This chemical is stable under normal temperature and pressure, and will not decompose if used and stored according to specifications. It should be stored in a sealed container in a cool, dry place, ensuring good ventilation or exhaust in the workplace. It should be stored separately from oxidants, acids, and food chemicals .
作用机制
Target of Action
Nonafluorobutanesulfonic anhydride, also known as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic anhydride, 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride, or Perfluorobutanesulfonic anhydride, primarily targets nucleophiles such as alcohols . These nucleophiles are essential in various biochemical reactions and pathways.
Mode of Action
The interaction of Nonafluorobutanesulfonic anhydride with its targets involves the creation of a highly reactive intermediate species . This species forms when the anhydride group of Nonafluorobutanesulfonic anhydride reacts with nucleophiles like alcohols, resulting in the formation of new chemical bonds .
Biochemical Pathways
The reaction of Nonafluorobutanesulfonic anhydride with alcohols can lead to the formation of nonafluorobutanesulfonate esters . These esters can then participate in various biochemical pathways, including several palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .
Pharmacokinetics
It is known that nonafluorobutanesulfonic anhydride is stable and unreactive due to the strength of carbon–fluorine bonds .
Result of Action
The result of Nonafluorobutanesulfonic anhydride’s action is the generation of intermediates with strong electron-withdrawing perfluorinated alkyl substituents . These intermediates can then participate in further reactions, leading to various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of Nonafluorobutanesulfonic anhydride can be influenced by various environmental factors. For instance, it is known that Nonafluorobutanesulfonic anhydride is persistent in the environment . Furthermore, its reactivity may be affected by the presence of other chemical species in the environment .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHLPFZYGFMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2OSO2C4F9, C8F18O5S2 | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190398 | |
| Record name | Perfluorobutanesulfonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36913-91-4 | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36913-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorobutanesulfonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2WN0VK6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Nonafluorobutanesulfonic anhydride in organic synthesis?
A: Nonafluorobutanesulfonic anhydride (Nf2O) is a powerful reagent for introducing the nonafluorobutanesulfonyl (Nf) group into organic molecules. This is particularly useful for creating vinylene bis(nonafluorobutanesulfonates) from azibenzils []. These compounds are versatile intermediates in organic synthesis. Additionally, Nf2O is employed in the synthesis of alkyl nonafluorobutanesulfonates, which are exceptionally strong alkylating agents, capable of reacting with disulfenes to form substituted dithietane tetroxide derivatives [].
Q2: Can you explain the mechanism of reaction between Nonafluorobutanesulfonic anhydride and azibenzils?
A: The reaction of Nf2O with azibenzils primarily results in the formation of vinylene bis(nonafluorobutanesulfonates) and benzils []. This reaction initiates with the O-sulfonylation of the azibenzil by Nf2O, leading to the formation of an unstable intermediate. This intermediate then undergoes fragmentation, likely through a concerted mechanism, to yield the vinylene bis(nonafluorobutanesulfonate). The formation of benzils as a side product suggests a competing reaction pathway involving C-sulfonylation of the azibenzil.
Q3: How does the presence of a non-nucleophilic amine affect the reaction of Nf2O with azibenzils?
A: Traces of acid impurities present in Nf2O can lead to the decomposition of azibenzils. Adding a non-nucleophilic amine to the reaction mixture helps prevent this undesired decomposition []. The amine acts as a base, neutralizing the acidic impurities and ensuring a cleaner reaction with higher yields of the desired products.
Q4: Are there any known cases where Nf2O causes decomposition instead of the desired derivatization?
A: Yes, Nf2O has been observed to cause decomposition in specific cases. For instance, when reacting with diazodiphenylmethane, instead of a simple derivatization, Nf2O causes the compound to decompose into tetraphenylethylene, benzophenone, and benzophenone azine []. This highlights the reactivity of Nf2O and its potential for causing decomposition depending on the substrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)







![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)